

Certificate of Analysis for Desacetyl Diltiazem-d3 reference standard.

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Comparative Analysis of Desacetyl Diltiazem-d3 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a **Desacetyl Diltiazem-d3** reference standard against a common alternative, Desacetyl Diltiazem-d4. The information presented is based on typical specifications found in Certificates of Analysis and established analytical methodologies. This guide is intended to assist researchers in making informed decisions when selecting a reference standard for their analytical needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for the **Desacetyl Diltiazem-d3** reference standard and a representative alternative, Desacetyl Diltiazem-d4.

Table 1: General Specifications



Parameter	Desacetyl Diltiazem-d3	Desacetyl Diltiazem-d4
CAS Number	1246815-32-6[1][2]	Not specified
Molecular Formula	C20H21D3N2O3S[1][2]	C20H20D4N2O3S
Molecular Weight	375.5 g/mol [1][2]	376.5 g/mol
Appearance	White to Off-White Solid	White to Off-White Solid

Table 2: Quality and Purity

Parameter	Desacetyl Diltiazem-d3	Desacetyl Diltiazem-d4
Purity (by HPLC)	≥99.5%	≥99.0%
Isotopic Purity	≥98% Deuterium Incorporation	≥97% Deuterium Incorporation
d _o Content	<0.5%	<1.0%
Total Impurities	<0.5%	<1.0%
Residual Solvents	<0.1%	<0.2%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are based on established analytical techniques for the analysis of Diltiazem and its metabolites.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the reference standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.



- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 2.5).
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 240 nm.
- Injection Volume: 10 μL.
- Procedure:
 - Prepare a standard solution of the reference material at a concentration of 1 mg/mL in the mobile phase.
 - Inject the solution into the HPLC system.
 - Record the chromatogram and integrate the peak areas.
 - The purity is calculated as the percentage of the main peak area relative to the total peak area.

Isotopic Purity and do Content Determination by Mass Spectrometry (MS)

This method is used to confirm the isotopic enrichment of the deuterated standard and to quantify the amount of non-deuterated (d_0) species.

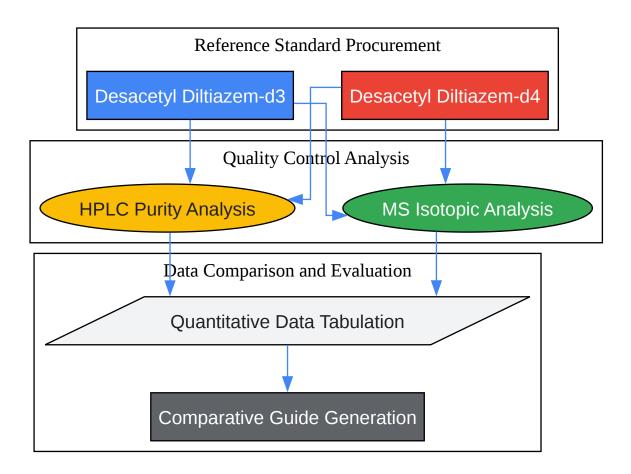
- Instrumentation: A high-resolution mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Procedure:
 - Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol).
 - Infuse the solution directly into the mass spectrometer.
 - Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peaks corresponding to the deuterated and non-deuterated forms.



- The isotopic purity is determined by calculating the relative abundance of the deuterated ion peak compared to the sum of all isotopic peaks.
- The do content is determined by the relative abundance of the non-deuterated molecular ion peak.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative analysis of the two reference standards.



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Caption: Workflow for the comparative analysis of reference standards.



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References

- 1. Desacetyl Diltiazem-d3 | CAS 1246815-32-6 | LGC Standards [lgcstandards.com]
- 2. Desacetyl Diltiazem D3 | CAS No- 1246815-32-6 | Simson Pharma Limited [simsonpharma.com]
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